

N,S-Diacetylcysteine Methyl Ester: A Technical Whitepaper

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Compound of Interest

Compound Name: *N,S-Diacetylcysteine methyl ester*

Cat. No.: *B098674*

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Abstract

N,S-Diacetylcysteine methyl ester (NSDCME) is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular delivery of cysteine for the subsequent biosynthesis of glutathione (GSH). By masking the polar functional groups of N-acetylcysteine (NAC) through esterification and S-acetylation, NSDCME exhibits increased lipophilicity, which is anticipated to facilitate its passage across cellular membranes. Within the intracellular environment, it is hypothesized to undergo enzymatic hydrolysis to release N-acetylcysteine and subsequently cysteine, thereby augmenting the intracellular cysteine pool available for GSH synthesis. This technical guide provides a comprehensive overview of the known chemical properties, proposed biological mechanism of action, and relevant experimental methodologies for the study of NSDCME.

Chemical Properties

N,S-Diacetylcysteine methyl ester is characterized by the presence of an acetyl group on both the nitrogen and sulfur atoms of the cysteine backbone, as well as a methyl ester at the carboxyl terminus. These modifications significantly alter the physicochemical properties of the parent molecule, N-acetylcysteine.

Physicochemical Data

A summary of the key physicochemical properties of **N,S-Diacetylcysteine methyl ester** is presented in Table 1.

Property	Value	Reference
IUPAC Name	methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate	[1]
Synonyms	NSDCME, Methyl dacisteine	[1]
CAS Number	19547-88-7	[2][3]
Molecular Formula	C ₈ H ₁₃ NO ₄ S	[1][2][4]
Molecular Weight	219.26 g/mol	[1][2]
Melting Point	97-100 °C	[4][5]
Predicted Boiling Point	379.4 ± 32.0 °C	[4]
Predicted Density	1.208 ± 0.06 g/cm ³	[4]
Storage Temperature	2-8°C	[4]

Synthesis and Purification

While a detailed, step-by-step protocol for the synthesis of **N,S-Diacetylcysteine methyl ester** is not readily available in peer-reviewed literature, a general synthetic route can be inferred from the synthesis of its precursors and related compounds. The synthesis of the precursor, N-acetyl-L-cysteine methyl ester, has been described[6]. The subsequent S-acetylation would likely involve reaction with an acetylating agent such as acetyl chloride or acetic anhydride[2].

Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor)[6]

- Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) under a nitrogen atmosphere.
- Stir the suspension for 15 minutes at room temperature.
- Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.

- Continue stirring at room temperature for approximately 22 hours.
- Quench the reaction by adding water (e.g., 25 mL).
- Remove volatile solvents under reduced pressure.
- Dilute the residue with ethyl acetate (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate (e.g., 150 mL).
- Separate the organic layer and dry over anhydrous sodium sulfate.
- Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).
- Combine the organic extracts, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.
- Purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether.

Note: The S-acetylation of the resulting N-acetyl-L-cysteine methyl ester would be the subsequent step to yield NSDCME. This would likely involve reaction with a suitable acetylating agent in an appropriate solvent, followed by purification, potentially using column chromatography.

Stability and Reactivity

Specific stability data for **N,S-Diacetylcysteine methyl ester** is limited. However, based on the stability of the related compound N-acetylcysteine, dimerization via disulfide bond formation is a likely degradation pathway, particularly under oxidative conditions[7][8]. The ester and thioester linkages are susceptible to hydrolysis, especially under acidic or basic conditions. A study on the ethyl ester analog suggests that the thioester bond can undergo rapid fragmentation upon reaction with hydroxyl radicals[9].

Biological Activity and Mechanism of Action

The primary biological rationale for the design of **N,S-Diacetylcysteine methyl ester** is to serve as a more cell-permeable prodrug of cysteine compared to N-acetylcysteine[10][11].

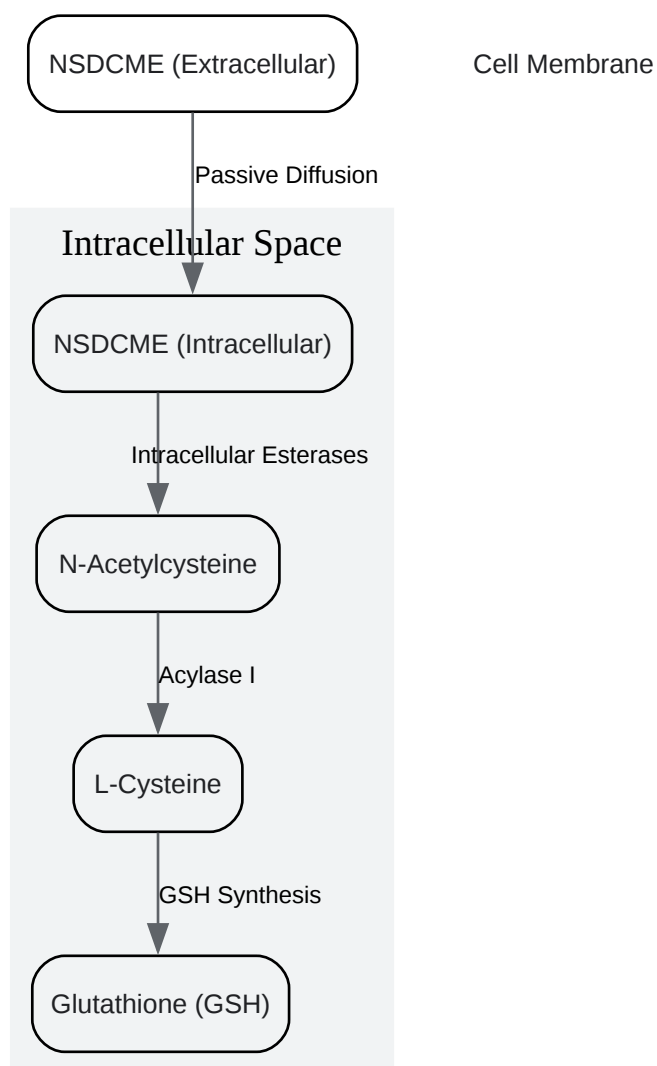
Enhanced Cellular Uptake

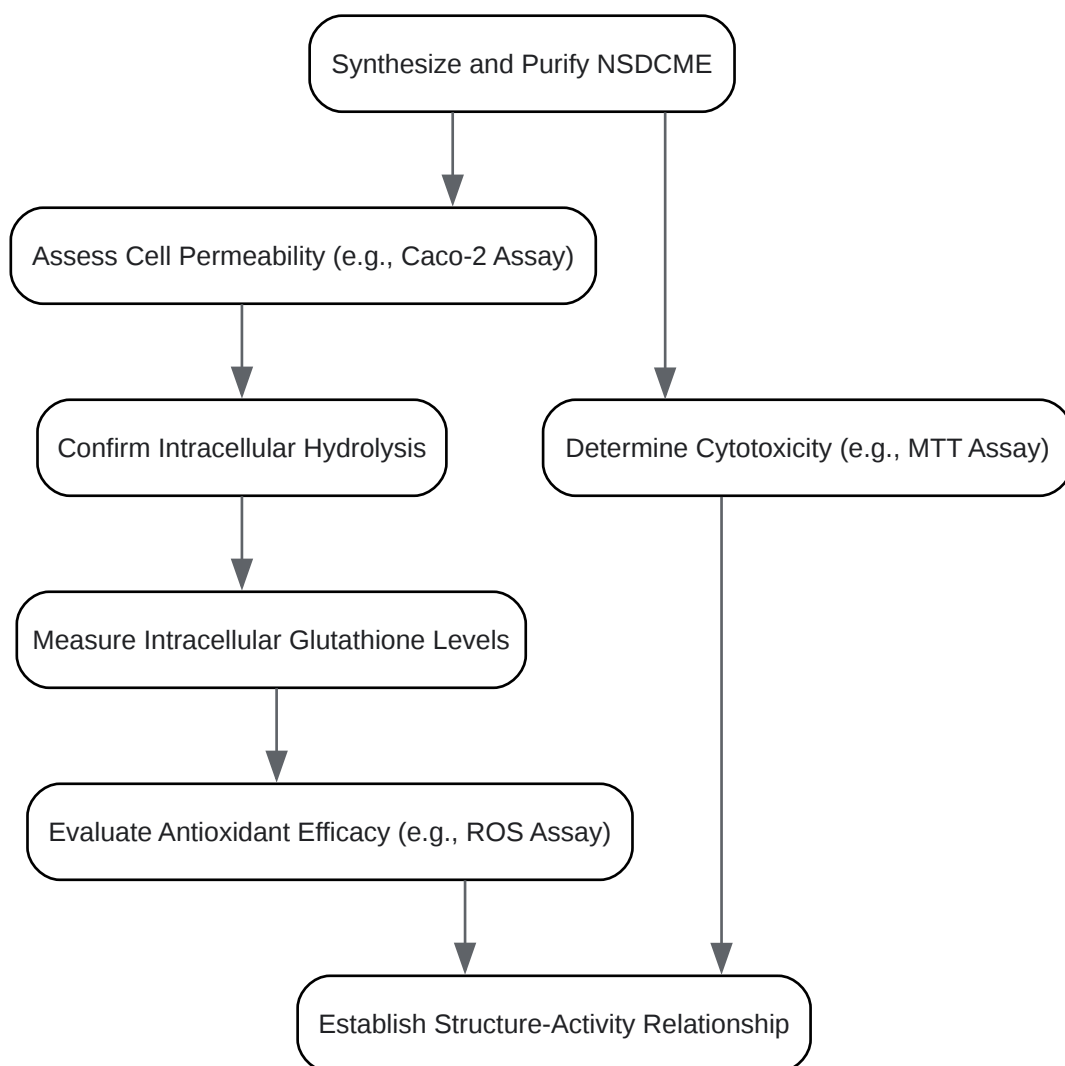
The acetylation of the thiol group and esterification of the carboxyl group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid bilayers of cell membranes.

Intracellular Hydrolysis and Glutathione Synthesis

Once inside the cell, it is proposed that intracellular esterases hydrolyze the methyl ester and S-acetyl groups to release N-acetylcysteine, which is then further deacetylated to L-cysteine[10][11]. L-cysteine is the rate-limiting amino acid in the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a source of intracellular cysteine, NSDCME is expected to boost GSH levels, thereby enhancing the cell's antioxidant capacity.

The proposed intracellular processing of NSDCME is depicted in the following workflow diagram.





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